molecular formula C7H13ClN2O3S B1458002 3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824062-31-8

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride

Cat. No. B1458002
CAS RN: 1824062-31-8
M. Wt: 240.71 g/mol
InChI Key: DHCHNXQPZUFEMZ-UHFFFAOYSA-N
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Description

“3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is a compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 . It is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic five-membered moiety that is present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The Inchi Code for this compound is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .


Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their synthetic chemistry. They are used as vehicles in the synthesis of valuable organic combinations . The presence of sulfur enhances their pharmacological properties .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 224.64 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Thiazolidine motifs, such as “3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride”, behave as a bridge between organic synthesis and medicinal chemistry . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Anticancer Activity

Thiazolidin-4-one derivatives, which include “3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride”, have shown significant anticancer activities . They have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities .

Anticonvulsant Activity

Thiazolidine motifs show varied biological properties, including anticonvulsant activity . This makes them potential candidates for the development of new anticonvulsant drugs .

Antimicrobial Activity

Thiazolidine motifs also exhibit antimicrobial activity . This suggests that they could be used in the development of new antimicrobial agents .

Anti-inflammatory Activity

Thiazolidine motifs have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Neuroprotective Activity

Thiazolidine motifs have been found to possess neuroprotective properties . This suggests that they could be used in the development of new neuroprotective agents .

Antioxidant Activity

Certain thiazolidin-4-one derivatives have shown prominent antioxidant activity results . This suggests that they could be used in the development of new antioxidant agents .

Gene Transcription Processes

Thiazolidin-2,4-dione derivatives assist in gene transcription processes . This suggests that they could be used in the development of new gene transcription agents .

Mechanism of Action

Thiazolidine-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHNXQPZUFEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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